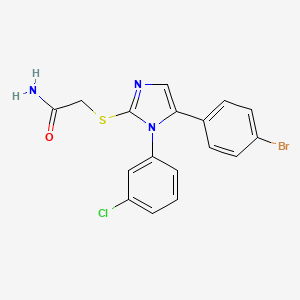
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13BrClN3OS and its molecular weight is 422.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, such as the presence of bromine and chlorine substituents, suggest that it may interact with various biological targets, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is C18H15BrClN3OS, with a molecular weight of approximately 436.8 g/mol. The compound features an imidazole ring, thioether linkage, and acetamide moiety, contributing to its diverse chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrClN₃OS |
| Molecular Weight | 436.8 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. Preliminary studies indicate that the compound may inhibit essential protein synthesis or disrupt cell membrane integrity in microbial cells. In cancer cells, it may interfere with cell division processes or induce apoptosis through various signaling pathways.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. The specific mechanisms often involve:
- Inhibition of protein synthesis : Disrupting the function of ribosomes.
- Membrane disruption : Altering membrane permeability leading to cell lysis.
In vitro studies suggest that this compound could effectively inhibit the growth of various bacterial and fungal strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays, including the Sulforhodamine B (SRB) assay. Key findings include:
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell cycle arrest : It can halt the progression of cancer cells through specific phases of the cell cycle.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for compounds with similar structures .
- Anticancer Research : Investigations into related imidazole derivatives demonstrated effective inhibition against breast cancer cell lines, with some compounds showing IC50 values in the micromolar range .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-6-4-11(5-7-12)15-9-21-17(24-10-16(20)23)22(15)14-3-1-2-13(19)8-14/h1-9H,10H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOWHYTURNNVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














